

In-Depth Technical Guide: 3-(4-Fluorobenzylamino)-1-propanol

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Compound of Interest

Compound Name: 3-(4-Fluorobenzylamino)-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(4-Fluorobenzylamino)-1-propanol**, a molecule of interest in medicinal chemistry and drug development. While a definitive CAS number for the free base form of this compound remains elusive in publicly accessible databases, its hydrochloride salt is identified by the CAS number 144334-07-6. This document collates available data on its chemical identity, predicted properties, and potential synthetic approaches, drawing from analogous compounds and related literature. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and structurally similar compounds.

Chemical Identity and Properties

While specific experimental data for **3-(4-Fluorobenzylamino)-1-propanol** is not readily available in the cited literature, its basic chemical identifiers and predicted properties can be summarized.

Table 1: Chemical Identifiers and Predicted Properties

Property	Value	Source
IUPAC Name	3-[(4-Fluorobenzyl)amino]propan-1-ol	-
CAS Number (HCl salt)	144334-07-6	[1]
Molecular Formula	C ₁₀ H ₁₄ FNO	[2]
Molecular Weight	183.22 g/mol	Calculated
Monoisotopic Mass	183.10594 Da	[2]
SMILES	<chem>C1=CC(=CC=C1CNCCCO)F</chem>	[2]
InChI	InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2	[2]
InChIKey	WUANPVZFFZNHAA-UHFFFAOYSA-N	[2]
Predicted XlogP	1.1	[2]

Note: The majority of the physicochemical data is predicted and has not been experimentally verified in the available literature.

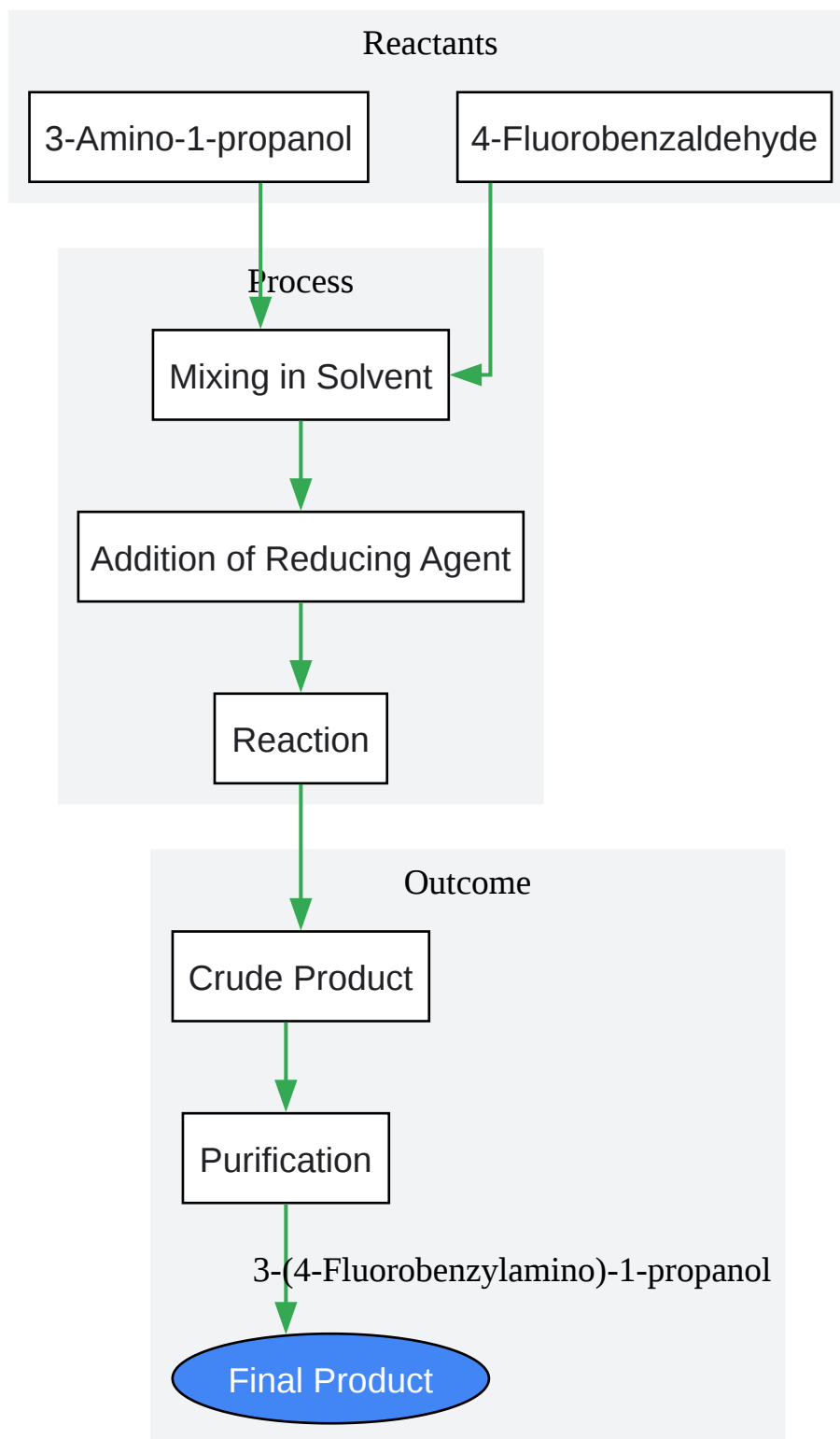
Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **3-(4-Fluorobenzylamino)-1-propanol** is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles and protocols for analogous compounds.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination. This approach would involve the reaction of 3-amino-1-propanol with 4-fluorobenzaldehyde in the presence of a reducing agent.

Workflow for Proposed Synthesis:

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Caption: Proposed synthetic workflow for **3-(4-Fluorobenzylamino)-1-propanol**.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard reductive amination procedures. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified personnel.

- **Schiff Base Formation:** To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added 4-fluorobenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine (Schiff base). The reaction can be monitored by TLC or LC-MS.
- **Reduction:** The reaction mixture containing the imine is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH_4) (1.5-2.0 eq), is added portion-wise. Care should be taken to control any exothermic reaction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours, or until the reaction is complete as indicated by monitoring.
- **Work-up:** The reaction is quenched by the slow addition of water or a dilute acid solution. The organic solvent may be removed under reduced pressure. The aqueous residue is then basified with a suitable base (e.g., NaOH solution) to a pH > 10 and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the pure **3-(4-Fluorobenzylamino)-1-propanol**.

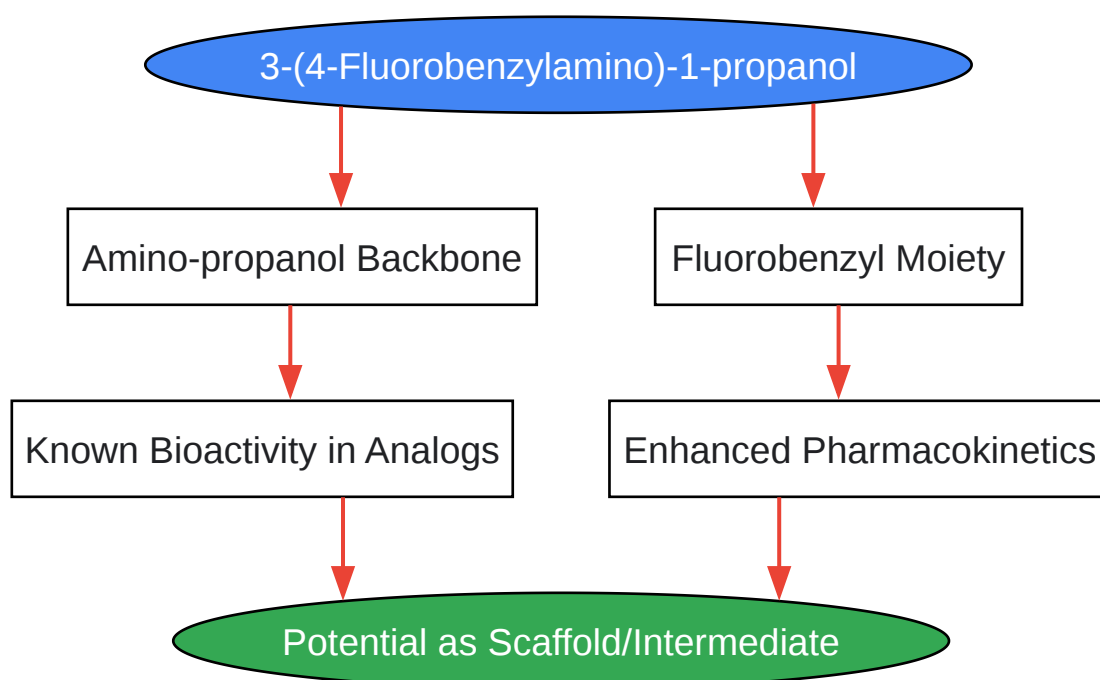
Potential Applications in Drug Development

While no specific biological activity or mechanism of action has been documented for **3-(4-Fluorobenzylamino)-1-propanol** itself, its structural motifs are present in various biologically active molecules. The amino-propanol backbone is a common feature in a range of pharmaceuticals. For instance, derivatives of 3-amino-1-propanol have been investigated as potent sodium channel blockers for the treatment of stroke.^[3]

The presence of a fluorobenzyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Given these structural features, **3-(4-Fluorobenzylamino)-1-propanol** could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents targeting a variety of biological pathways.

Logical Relationship of Structural Features to Potential Biological Activity:



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Caption: Relationship between structure and potential utility in drug discovery.

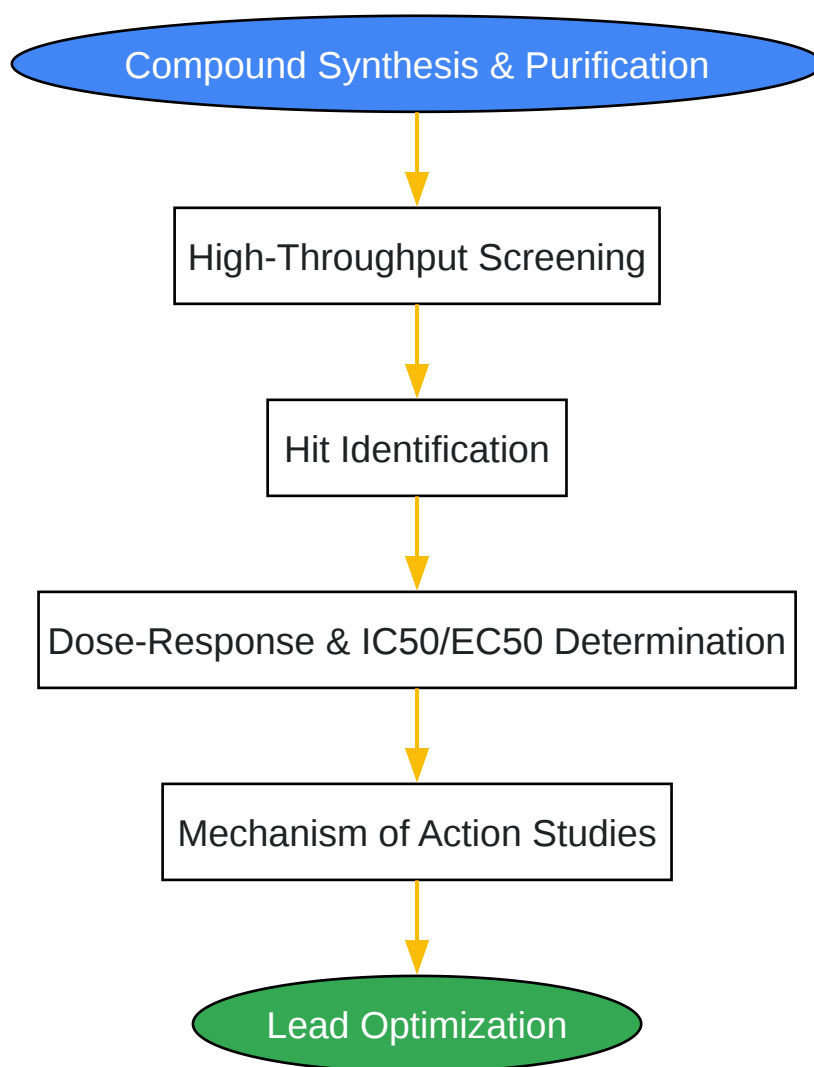
Signaling Pathways and Mechanism of Action: Areas for Future Research

Currently, there is no published information regarding the specific signaling pathways modulated by **3-(4-Fluorobenzylamino)-1-propanol** or its mechanism of action. Future research endeavors could focus on screening this compound against various biological targets

to elucidate its pharmacological profile. Based on the activities of structurally related molecules, potential areas of investigation could include:

- Ion Channels: As mentioned, amino-propanol derivatives have shown activity as sodium channel blockers.[3]
- G-Protein Coupled Receptors (GPCRs): The overall structure bears some resemblance to ligands of various GPCRs.
- Enzyme Inhibition: The molecule could be screened against a panel of enzymes relevant to various disease areas.

Hypothetical Experimental Workflow for Target Identification:



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Caption: A potential workflow for elucidating the biological activity of the title compound.

Conclusion

3-(4-Fluorobenzylamino)-1-propanol represents a chemical entity with potential for further exploration in the field of drug discovery. While a comprehensive dataset on its properties and biological activities is currently lacking, this guide provides a starting point for researchers by summarizing its known identifiers, proposing a viable synthetic route, and outlining potential avenues for future investigation. The structural similarity to known bioactive molecules suggests that this compound could serve as a valuable building block for the development of novel therapeutics. Further experimental work is necessary to fully characterize this compound and unlock its potential.

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References

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